

Check Availability & Pricing

# common off-target effects of Telaglenastat Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Telaglenastat Hydrochloride |           |
| Cat. No.:            | B3324489                    | Get Quote |

# Telaglenastat Hydrochloride Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the common off-target effects of Telaglenastat (CB-839) Hydrochloride. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and visualizations to assist in experimental design and data interpretation.

## Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for Telaglenastat (CB-839)?

A1: Telaglenastat is a potent, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1).[1] GLS1 is a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a critical step in the metabolic pathway of many cancer cells that rely on glutamine for energy production and biosynthesis.[2][3][4] By inhibiting GLS1, Telaglenastat disrupts cancer cell metabolism, leading to reduced proliferation and, in some cases, apoptosis.[2][5]

Q2: What are the known molecular off-target effects of Telaglenastat?

A2: Telaglenastat is highly selective for the two splice variants of GLS1, kidney-type (KGA) and glutaminase C (GAC), over the liver isoform, glutaminase 2 (GLS2).[1] While comprehensive



screening data against a broad panel of unrelated kinases and other enzymes are not readily available in the public domain, its high selectivity for GLS1 is a key feature highlighted in preclinical studies.[3] The primary molecular "off-target" that is well-characterized is its significantly lower potency against GLS2.

Q3: What are the most common off-target effects observed in a clinical setting (adverse events)?

A3: In clinical trials, Telaglenastat has been generally well-tolerated.[2][6][7] The most frequently reported treatment-related adverse events (AEs) are typically mild to moderate (Grade 1-2) and include:

- Fatigue[2][8][9]
- Nausea[2][8][9]
- Increased Alanine Aminotransferase (ALT)[2][9]
- Increased Aspartate Aminotransferase (AST)[2]
- Photophobia[2][9]

These systemic effects are considered off-target in that they affect non-tumor tissues. The elevations in liver enzymes (ALT/AST) are generally laboratory abnormalities and are monitored during treatment.[2]

Q4: How does the selectivity of Telaglenastat for GLS1 over GLS2 impact its off-target profile?

A4: The selectivity of Telaglenastat for GLS1 is a critical aspect of its safety profile. GLS2, the isoform less potently inhibited by Telaglenastat, is predominantly expressed in the liver and plays a role in normal physiological processes.[10] By sparing GLS2, Telaglenastat is thought to minimize certain toxicities that might arise from non-selective glutaminase inhibition.

### **Troubleshooting Guides**

Issue 1: Unexpectedly high cell viability in in vitro proliferation assays.

### Troubleshooting & Optimization





- Possible Cause 1: Low Glutamine Dependence. The cell line being used may not be highly dependent on glutamine metabolism for proliferation.
  - Troubleshooting Tip: Confirm the glutamine dependence of your cell line. This can be done
    by culturing cells in glutamine-deprived media and observing the effect on proliferation.
    Sensitivity to Telaglenastat has been shown to correlate with a cell line's dependence on
    extracellular glutamine.[5]
- Possible Cause 2: Insufficient Drug Concentration or Incubation Time. The concentration of Telaglenastat may be too low, or the treatment duration too short to elicit an anti-proliferative effect.
  - Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. IC50 values can vary significantly between cell lines.
- Possible Cause 3: Metabolic Reprogramming. Cancer cells can adapt their metabolic pathways to overcome the inhibition of a single enzyme.
  - Troubleshooting Tip: Consider combination therapies. Preclinical studies have shown that combining Telaglenastat with inhibitors of other metabolic pathways (e.g., glycolysis inhibitors) can have synergistic effects.[3][11]

Issue 2: Inconsistent results in glutaminase activity assays.

- Possible Cause 1: Assay Conditions. The conditions of the coupled enzymatic assay, such as enzyme and substrate concentrations, can affect the results.
  - Troubleshooting Tip: Optimize the assay conditions as described in the experimental protocols section. Ensure that the glutamate dehydrogenase (GDH) used in the coupled reaction is not rate-limiting.
- Possible Cause 2: Drug-Enzyme Dissociation. Telaglenastat has a slow dissociation from GLS1.[2] Preparation of cell or tissue lysates under certain conditions can cause the drug to dissociate, leading to an underestimation of its inhibitory effect.



 Troubleshooting Tip: Use a lysis buffer with high salt and low phosphate concentrations to preserve the Telaglenastat-GLS1 complex during sample preparation for activity measurements.[2]

## **Quantitative Data**

Table 1: In Vitro Potency of Telaglenastat (CB-839)

| Target                         | Assay System               | IC50  | Reference                |
|--------------------------------|----------------------------|-------|--------------------------|
| GLS1 (KGA/GAC splice variants) | Recombinant<br>Human GAC   | 24 nM | Calithera<br>Biosciences |
| Endogenous GLS1                | Mouse Kidney<br>Homogenate | 23 nM | [1]                      |
| Endogenous GLS1                | Mouse Brain<br>Homogenate  | 28 nM | [1]                      |

| GLS2 | Not specified | > 5,000 nM | Calithera Biosciences |

Table 2: Common Treatment-Related Adverse Events (Any Grade) from a Phase I Study

| Adverse Event | Frequency | Reference |
|---------------|-----------|-----------|
| Fatigue       | 23%       | [2][8]    |
| Nausea        | 19%       | [2][8]    |
| ALT Increased | 17%       | [2]       |
| AST Increased | 13%       | [2]       |

| Photophobia | 11% |[2] |

## **Experimental Protocols**

1. Biochemical Glutaminase (GLS) Activity Assay



This protocol is based on a coupled enzymatic assay that measures the production of glutamate.

- Principle: GLS converts glutamine to glutamate. Glutamate dehydrogenase (GDH) then converts glutamate to α-ketoglutarate, in a reaction that reduces NADP+ to NADPH. The increase in NADPH is monitored by fluorescence.
- Materials:
  - Recombinant human GAC (rHu-GAC)
  - Telaglenastat (CB-839)
  - L-Glutamine
  - Glutamate Dehydrogenase (GDH)
  - NADP+
  - Assay Buffer (e.g., Tris-based buffer at physiological pH)
  - 384-well microplate
  - Fluorescence plate reader (Ex340/Em460 nm)
- Procedure:
  - Prepare a 3x solution of rHu-GAC in assay buffer.
  - Prepare a 3x solution of GDH in assay buffer.
  - Prepare a 3x substrate solution containing NADP+ and glutamine in assay buffer.
  - Serially dilute Telaglenastat in DMSO, and then further dilute in assay buffer.
  - In a 384-well plate, add 5 μL of the Telaglenastat dilution (or DMSO vehicle control).
  - Add 5 μL of the rHu-GAC solution and incubate for a pre-determined time (e.g., 60 minutes) at room temperature to allow for inhibitor binding.



- $\circ$  Initiate the reaction by adding 5  $\mu$ L of the GDH solution followed immediately by 5  $\mu$ L of the substrate solution.
- Immediately begin monitoring the increase in fluorescence at Ex340/Em460 nm every minute for 15-30 minutes.
- Convert the rate of fluorescence increase to NADPH concentration using a standard curve.
- Calculate the percent inhibition for each Telaglenastat concentration relative to the DMSO control and determine the IC50 value.
- 2. Cellular Proliferation Assay (CellTiter-Glo®)
- Principle: This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
- Materials:
  - Cancer cell line of interest
  - Complete culture medium
  - Telaglenastat (CB-839)
  - 96-well clear bottom, opaque-walled plates
  - CellTiter-Glo® Luminescent Cell Viability Assay kit
  - Luminometer
- Procedure:
  - Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
  - Prepare serial dilutions of Telaglenastat in complete culture medium.



- Remove the existing medium from the cells and add the medium containing the various concentrations of Telaglenastat (or vehicle control).
- Incubate the plate for the desired duration (e.g., 72 hours) in a cell culture incubator.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the percent viability relative to the vehicle control and determine the IC50 value.

#### **Visualizations**



Click to download full resolution via product page



Caption: On-target pathway of Telaglenastat action.



Click to download full resolution via product page

Caption: General workflow for assessing off-target effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 3. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

### Troubleshooting & Optimization





- 4. Efficacy and Safety of Telaglenastat Plus Cabozantinib vs Placebo Plus Cabozantinib in Patients With Advanced Renal Cell Carcinoma: The CANTATA Randomized Clinical Trial -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Telaglenastat Plus Everolimus in Advanced Renal Cell Carcinoma: A Randomized, Double-Blinded, Placebo-Controlled, Phase 2 ENTRATA Trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models -PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [common off-target effects of Telaglenastat
   Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b3324489#common-off-target-effects-of-telaglenastat-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com